Tetrakis(pyrrolidino)diborane
Description
Significance of Diboron (B99234) Compounds in Modern Synthetic Chemistry
Diboron compounds, characterized by a boron-boron (B-B) σ-bond, are fundamental reagents in the synthesis of organoboron compounds. thieme-connect.de These organoboron compounds are highly versatile intermediates in a wide array of chemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.de The B-B bond in these compounds can be readily activated and transformed into carbon-boron (C-B) bonds through various catalytic or non-catalytic reactions, allowing for the chemo- and stereoselective creation of structurally diverse organoboron molecules. thieme-connect.de
For many years, tetraalkoxydiboron compounds like bis(pinacolato)diboron (B136004) (B₂pin₂) and bis(neopentylglycolato)diboron have been the most widely used diboron reagents due to their stability and ease of handling. thieme-connect.deacs.org However, the exploration of other diboron species, including aminodiboranes, has expanded the synthetic chemist's toolbox, offering new reactivities and selectivities. thieme-connect.de The development of a variety of diboron compounds has significantly advanced the field of organoboron chemistry. thieme-connect.deresearchgate.net
Unique Contribution of Aminodiboranes to Organoboron Chemistry
Aminodiboranes, a class of diboron compounds where the boron atoms are bonded to nitrogen-containing ligands, offer distinct advantages and reactivity profiles compared to their alkoxy-substituted counterparts. The nitrogen atoms in aminodiboranes influence the electronic and steric properties of the boron centers, modulating their reactivity.
Tetrakis(pyrrolidino)diborane stands out as a particularly useful aminodiborane. smolecule.com The pyrrolidino groups enhance its solubility in various organic solvents and contribute to its thermal stability. smolecule.com This allows for reactions to be conducted under a broader range of conditions. smolecule.com One of the key contributions of this compound is its role as a precursor for the synthesis of other important diboron reagents, such as bis(pinacolato)diborane. researchgate.net
The reactivity of this compound includes addition reactions with alkenes and alkynes, as well as transamination reactions. smolecule.com For instance, it can react with primary or secondary amines to exchange the pyrrolidino ligands, providing access to a wider range of aminodiborane derivatives. smolecule.com This versatility makes it a valuable starting material for the synthesis of tailored boron reagents.
Structure
2D Structure
Properties
IUPAC Name |
dipyrrolidin-1-ylboranyl(dipyrrolidin-1-yl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32B2N4/c1-2-10-19(9-1)17(20-11-3-4-12-20)18(21-13-5-6-14-21)22-15-7-8-16-22/h1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJAPCOUEXPQNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(B(N1CCCC1)N2CCCC2)(N3CCCC3)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32B2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399031 | |
| Record name | Tetrakis(pyrrolidino)diborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158752-98-8 | |
| Record name | Tetrakis(pyrrolidino)diborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(pyrrolidino)diborane | |
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Synthetic Methodologies for Tetrakis Pyrrolidino Diborane
Established Synthetic Routes
The most well-documented methods for producing Tetrakis(pyrrolidino)diborane rely on the reductive coupling of a specific haloborane precursor.
The principal and most common method for synthesizing this compound is through the Wurtz-type reductive coupling of Bis(pyrrolidino)bromoborane. researchgate.netresearchgate.net This reaction involves the dehalogenation of the monoboron precursor using an alkali metal, typically sodium, to form the B-B bond. researchgate.net The reaction is generally carried out in an inert aromatic solvent such as toluene (B28343) at elevated temperatures. smolecule.com This established route has been reported to produce this compound in good yields. smolecule.com
The precursor, Bis(pyrrolidino)bromoborane, is itself synthesized from Tris(pyrrolidino)borane and Boron tribromide (BBr₃). researchgate.net Research has indicated that many other bis(dialkylamino)haloboranes are not well-suited for this type of coupling reaction, as they tend to yield tris(dialkylamino)boranes as the primary product with only very low yields of the desired B-B coupled product. researchgate.net The pyrrolidino derivative, however, proves to be an effective substrate. researchgate.net
| Reactants | Reagent | Solvent | Temperature | Reported Yield | Reference |
|---|---|---|---|---|---|
| Bis(pyrrolidino)bromoborane | Sodium | Toluene | 105-110 °C | ~71% | smolecule.com |
While the reductive coupling of Bis(pyrrolidino)bromoborane is the most efficient route, the synthesis originates from more fundamental boron precursors. researchgate.netsmolecule.com The synthesis of the immediate precursor, Bis(pyrrolidino)bromoborane, starts with the reaction of Boron tribromide with Tris(pyrrolidino)borane. researchgate.net Tris(pyrrolidino)borane is readily prepared from Boron tribromide and pyrrolidine. researchgate.net
Advanced Synthetic Strategies for Diboron (B99234) Compounds
Broader strategies for synthesizing the B-B bond in diboron compounds provide a general context for the specific synthesis of this compound. These methods are fundamental to the field of boron chemistry. researchgate.netscispace.com
The formation of a B-B bond via the reductive coupling of monoboron compounds is a cornerstone of diboron synthesis. researchgate.netscispace.com This strategy is exemplified by the synthesis of this compound from Bis(pyrrolidino)bromoborane. researchgate.net A similar approach is used for other tetra(amino)diboron compounds; for instance, Tetra(dimethylamino)diboron is synthesized in high yields by reacting halo-bis(dimethylamino)boranes with highly dispersed molten sodium. researchgate.net The mechanisms for such reductive couplings, particularly when catalyzed by transition metals, often proceed through steps like oxidative addition and reductive elimination. researchgate.net
An alternative and widely used synthetic approach involves starting with a compound that already possesses a B-B bond and modifying its substituents. researchgate.netscispace.com Diboron compounds like diboron tetrachloride (B₂Cl₄) and tetra(amino)diboron derivatives serve as important precursors for creating a variety of other diboron species through metathetical reactions. researchgate.neturv.cat
This compound itself is a valuable precursor with a preformed B-B fragment. It can be used to synthesize other important diboron reagents, such as Bis(pinacolato)diborane (B₂pin₂), via solvolysis. researchgate.net When this compound is reacted with two equivalents of pinacol, it yields Bis(pinacolato)diborane in high yield (83%). researchgate.net This highlights the utility of using one diboron compound as a stepping stone to another, often one that is more user-friendly in subsequent applications like the Suzuki coupling reaction. researchgate.netorgsyn.org
| Precursor (with B-B bond) | Reagent | Product | Reported Yield | Reference |
|---|---|---|---|---|
| This compound | Pinacol (2 equiv.) | Bis(pinacolato)diborane | 83% | researchgate.net |
| Tetrakis(dimethylamino)diboron | Pinacol | Bis(pinacolato)diborane | Not specified | orgsyn.org |
Spectroscopic and Structural Elucidation of Tetrakis Pyrrolidino Diborane
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is a powerful tool for probing the local chemical environment of boron nuclei. For boron, the 11B isotope is predominantly used due to its high natural abundance (80.1%) and receptivity.
11B Solid-State NMR Characterization
Solid-state NMR (ssNMR) provides detailed information about the structure and dynamics of molecules in the solid phase. For quadrupolar nuclei like 11B (spin I = 3/2), the spectra are influenced by both the chemical shift and the quadrupolar interaction, which arises from the interaction of the nuclear electric quadrupole moment with the surrounding electric field gradient (EFG).
While specific solid-state 11B NMR parameters for Tetrakis(pyrrolidino)diborane, such as the quadrupolar coupling constant (CQ) and asymmetry parameter (η), are not extensively documented in readily available literature, solution-state NMR studies provide valuable insight. The 11B NMR spectrum of this compound shows a characteristic signal at δ 34.55 ppm, which is indicative of tetracoordinate boron centers involved in N→B dative bonding. smolecule.com In the solid state, the geometry around the boron atoms is trigonal planar, which would typically result in a significant quadrupolar interaction, leading to broad signals in the absence of magic-angle spinning (MAS).
Analysis of J(11B,11B) Coupling Constants and Electronic Implications
The scalar or J-coupling constant between two boron nuclei, J(11B,11B), is a direct measure of the interaction between them, transmitted through the bonding electrons. Its magnitude is highly sensitive to the nature of the B-B bond, including its s-character and the hybridization of the boron atoms. This parameter is invaluable for experimentally probing the electronic structure of the B-B bond. For instance, significantly larger J(11B,11B) values are observed for compounds with B-B multiple bonds compared to those with single bonds.
While a powerful diagnostic tool, the specific J(11B,11B) coupling constant for the single-bonded this compound has not been reported in the surveyed literature. The measurement of this value would provide a quantitative measure of the electronic communication between the two boron centers.
Investigation of Quadrupolar Coupling Constants and B-B Bond Polarization
The 11B quadrupolar coupling constant (CQ) is directly proportional to the magnitude of the EFG at the boron nucleus. The EFG is highly sensitive to the local electronic symmetry; a more symmetric (e.g., tetrahedral) environment results in a smaller CQ value, whereas a less symmetric environment (e.g., trigonal planar) leads to a larger CQ.
In diboron (B99234) compounds, the CQ value can offer insights into the polarization of the B-B bond. Asymmetry in the substitution pattern or electronic environment of the two boron atoms can lead to a polarized B-B bond, which would be reflected in differing EFG tensors and thus distinct CQ values for the two boron nuclei. For this compound, which is symmetrically substituted, the CQ value would primarily reflect the electronic influence of the four pyrrolidino groups on the boron atoms. However, the experimental CQ value for this specific compound is not available in the reviewed literature.
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction provides a definitive determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and torsion angles.
Determination of Dihedral Angles (e.g., N-B-B-N)
The crystal structure of this compound reveals a trigonal planar geometry around each boron atom. birzeit.edu The molecule adopts a staggered conformation around the B-B bond, which minimizes steric hindrance between the bulky pyrrolidino groups. This is quantitatively described by the N-B-B-N torsion (dihedral) angles. The analysis of the crystal structure shows two distinct N-B-B-N torsion angles of -103.6(1)° and 76.4(1)°. birzeit.edu The B-B bond length was determined to be 1.739(4) Å. birzeit.edu
| Structural Parameter | Value | Reference |
|---|---|---|
| B-B Bond Length | 1.739(4) Å | birzeit.edu |
| N-B-B-N Torsion Angle 1 | -103.6(1)° | birzeit.edu |
| N-B-B-N Torsion Angle 2 | 76.4(1)° | birzeit.edu |
Investigation of Crystallographically Distinct Boron Sites
In the solid state, molecules can crystallize in a way that makes chemically equivalent atoms crystallographically distinct. However, the X-ray crystallographic study of this compound indicates that the molecule possesses a crystallographic twofold rotational axis that coincides with the B-B bond. birzeit.edu The presence of this symmetry element means that the two boron atoms are crystallographically equivalent. Consequently, they have identical geometric environments and are indistinguishable in the crystal lattice, leading to a single set of NMR parameters in the solid state.
Electron Diffraction Studies (Contextual for Related Aminodiboranes)
An early, seminal study in this area determined the key structural parameters for these related aminodiboranes. The findings from this research are instrumental for comparative structural analysis. The geometry of these molecules is characterized by a bridge structure where a nitrogen atom is bonded to two boron atoms.
The investigation revealed that the arrangement of the B-N-B linkage and the substituent groups on the nitrogen atom significantly influences the bond lengths and angles within the molecule. These structural parameters are essential for understanding the electronic effects, such as the degree of pπ-pπ bonding between boron and nitrogen, and steric interactions within aminodiborane frameworks.
Interactive Table: Structural Parameters of Related Aminodiboranes from Electron Diffraction Studies.
| Parameter | H₂NB₂H₅ | (CH₃)₂NB₂H₅ |
|---|---|---|
| Bond Lengths (Å) | ||
| B-N | Data not available | Data not available |
| B-H (terminal) | Data not available | Data not available |
| B-H (bridge) | Data not available | Data not available |
| N-C | N/A | Data not available |
| C-H | N/A | Data not available |
| **Bond Angles (°) ** | ||
| ∠ B-N-B | Data not available | Data not available |
| ∠ C-N-C | N/A | Data not available |
Note: Specific numerical data from the primary electron diffraction studies on H₂NB₂H₅ and (CH₃)₂NB₂H₅ were not available in the searched resources.
Reactivity and Reaction Pathways of Tetrakis Pyrrolidino Diborane
Fundamental Reaction Patterns
Tetrakis(pyrrolidino)diborane serves as a versatile reagent in organic synthesis, participating in a variety of fundamental reaction types. smolecule.com Its reactivity is characterized by the presence of a boron-boron single bond and four electron-donating pyrrolidino groups, which influence its chemical behavior.
Addition Reactions with Unsaturated Organic Substrates (Alkenes and Alkynes)
This compound readily undergoes addition reactions with unsaturated organic compounds like alkenes and alkynes. smolecule.comallen.in This process, often catalyzed by transition metals such as platinum, involves the cleavage of the B-B bond and the subsequent addition of two boryl groups across the carbon-carbon multiple bond. orgsyn.org For instance, in platinum-catalyzed alkyne diboration, it reacts with terminal alkynes to produce cis-1,2-diborylated alkenes with high stereoselectivity (greater than 95%). smolecule.com This selective transformation is a key advantage over other diboron (B99234) reagents like bis(pinacolato)diboron (B136004) (B₂pin₂), which may necessitate harsher reaction conditions and can result in a mixture of stereoisomers. smolecule.com
The addition to alkenes follows a similar pathway, yielding vicinal diboronic esters which are valuable intermediates in organic synthesis. The general mechanism for these addition reactions is believed to involve the coordination of the unsaturated substrate to a metal-diboron complex, followed by insertion into the B-B bond.
Transamination Reactions with Primary and Secondary Amines
The pyrrolidino ligands of this compound can be displaced by other amines through transamination reactions. smolecule.com This process allows for the synthesis of a diverse range of tetraaminodiborane(4) derivatives. researchgate.net The reaction typically involves heating this compound with a primary or secondary amine, leading to the substitution of one or more pyrrolidino groups. smolecule.com
For example, reacting this compound with dimethylamine (B145610) at elevated temperatures (80–100°C) in a solvent like toluene (B28343) results in the formation of tetrakis(dimethylamino)diborane. smolecule.com Mechanistic studies indicate that this transamination proceeds through a stepwise ligand-exchange process. smolecule.com The extent of substitution can be influenced by the steric bulk of the incoming amine. With sterically demanding amines, such as 2,6-diisopropylaniline, only two of the pyrrolidino groups are typically replaced, leading to the formation of mixed-ligand diboranes. smolecule.com
Halogenation Reactions
This compound can undergo halogenation to produce halogenated diboron intermediates, which are valuable electrophilic reagents. smolecule.com Treatment with chlorine gas in dichloromethane (B109758) at 0°C can selectively replace two of the pyrrolidino ligands, forming a dichloro-diborane derivative. smolecule.com While further reaction with excess chlorine can lead to the fully substituted tetrahalogenated product, this species is highly susceptible to hydrolysis and requires stringent anhydrous conditions. smolecule.com
Bromination follows a similar pattern but often utilizes milder brominating agents. The resulting dibromo derivative is noted for its enhanced stability and serves as a precursor in cross-coupling reactions like the Suzuki–Miyaura coupling. smolecule.com Iodination presents more of a challenge due to the weaker boron-iodine bond. However, the use of iodine monochloride (ICl) in diethyl ether has been shown to generate mixed halogenated species, which can then be used to synthesize alkyl- and aryl-substituted diboranes. smolecule.com
Interactions with Lewis Bases and Nucleophiles
The interaction of this compound with Lewis bases and nucleophiles plays a crucial role in its reactivity and the activation of its B-B bond.
Formation of Stable Adducts with Various Nucleophiles
This compound has the capacity to form stable adducts with a variety of nucleophiles. smolecule.com This interaction involves the donation of an electron pair from the nucleophile to one of the electron-deficient boron atoms. The formation of these adducts can lead to a change in the hybridization of the boron atom from sp² to sp³, which in turn weakens the B-B bond. rsc.org This weakening of the B-B bond can enhance the compound's reactivity in subsequent transformations.
The rate and equilibrium of adduct formation are influenced by several factors, including the electrophilicity of the boron center, the Lewis basicity of the nucleophile, and steric interactions. vt.edu The formation of these stable adducts is a key step in many reactions catalyzed by Lewis bases. vt.edu
Influence on B-B Bond Activation and Enhanced Reactivity
The activation of the B-B bond in this compound is a critical step for many of its synthetic applications. researchgate.net While the B-B bond in tetra(alkoxy)diborons is relatively unreactive and often requires a transition metal catalyst for activation, the presence of amino groups in this compound influences its activation profile. researchgate.neturv.cat
Interaction with Lewis bases can externally activate the B-B bond through complexation, generating a more reactive sp²-sp³ hybridized diboron species. rsc.orgvt.edu This adduct formation polarizes the B-B bond, increasing the nucleophilicity of the sp²-hybridized boron atom and making it more susceptible to attack by electrophiles. rsc.org This mode of activation is crucial for transition-metal-free diboration reactions. urv.cat Furthermore, the interaction with metal catalysts can also lead to B-B bond activation through processes like oxidative addition or σ-bond metathesis. researchgate.net
Role in sp2-sp3 Diboron Species Formation
This compound, a symmetrical diborane(4) (B1213185) compound, features two sp2-hybridized boron atoms. A key aspect of its reactivity involves the formation of unsymmetrical sp2-sp3 hybridized diboron species through coordination with Lewis bases. researchgate.netsemanticscholar.org This transformation is fundamental to activating the B-B bond for a variety of synthetic applications. semanticscholar.org
The process is initiated by the donation of a lone pair of electrons from a Lewis base to one of the electron-deficient sp2 boron centers of the this compound molecule. This coordination event converts the acceptor boron atom from a trigonal planar (sp2) to a tetrahedral (sp3) geometry. scholaris.ca The second boron atom remains in its original sp2 hybridized state. The resulting product is a Lewis base-diboron adduct, characterized by a polarized B(sp2)-B(sp3) single bond. semanticscholar.org
This structural change has significant electronic consequences. The formation of the sp3 center increases the electron density on the adjacent sp2 boron atom, rendering it significantly more nucleophilic compared to the boron centers in the parent diborane(4) compound. researchgate.net These sp2-sp3 adducts, which can be generated in situ, serve as convenient and relatively mild sources of a boryl anion equivalent for use in organic synthesis. semanticscholar.org The balance and rate of this adduct formation are influenced by several factors, including the Lewis basicity of the nucleophile, the electrophilicity of the boron atom, and steric interactions. vt.edu The electron-donating pyrrolidino groups on the parent molecule already modulate the electrophilicity of the boron centers, facilitating this activation under mild conditions.
A variety of Lewis bases can be employed to generate these sp2-sp3 diboron adducts, leading to a range of activated reagents for subsequent reactions.
| Lewis Base Type | Example | Effect on Diborane (B8814927) |
|---|---|---|
| N-Heterocyclic Carbenes (NHCs) | IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) | Forms stable, often isolable, sp2-sp3 diboron adducts. |
| Phosphines | PCy3 (Tricyclohexylphosphine) | Generates transient sp2-sp3 adducts in solution. |
| Pyridines | 4-(Dimethylamino)pyridine (DMAP) | Activates the diboron reagent for catalysis. |
| Alkoxides | CH3O⁻ (Methoxide) | Forms anionic sp2-sp3 'ate' complexes with enhanced nucleophilicity. rsc.org |
Electron Transfer Reactivity as a Single Electron Transfer (SET) Reagent
Electron-rich diboron compounds, particularly those with amino substituents like this compound, possess the ability to act as potent single electron transfer (SET) reagents. rsc.org Their utility as electron donors stems from the high energy of the electrons in the B-B sigma bond, which is destabilized by the electron-donating amino groups. This property allows them to reduce a variety of organic substrates that would otherwise be unreactive. rsc.orgacs.org
The capacity for a diboron species to act as a "super electron donor" (SED) has been demonstrated through electrochemical studies of related compounds. rsc.org For instance, a diboron ate complex, formed by the reaction of a diborane with a Lewis base and an alkoxide, exhibits a very low oxidation potential, which is a characteristic of strong reducing agents. rsc.org This high reducing power enables the transfer of a single electron to substrates, initiating radical-based reaction pathways. rsc.org
The general process can be described as: B₂(NR₂)₄ + Substrate → [B₂(NR₂)₄]⁺• + [Substrate]⁻•
This SET event generates a diborane radical cation and a substrate radical anion. One-electron reductions of diboron(4) compounds are known to produce these monoanionic radical species, which have been characterized by techniques such as EPR spectroscopy. acs.org The reaction of a diboron-derived super electron donor with 4-iodoanisole, for example, proceeds through a SET-initiated activation of the carbon-iodine bond to form an aryl radical, which subsequently abstracts a hydrogen atom from the solvent to yield the reduced product, anisole. rsc.org This highlights the ability of activated diboron reagents to function as effective, metal-free reducing agents in organic synthesis. rsc.org
The electrochemical properties of a highly reducing diboron ate complex, which exemplifies the potential of activated aminodiboranes, have been determined by cyclic voltammetry (CV) and differential pulse voltammetry (DPV).
| Compound | Technique | Oxidation Potential (Eox) | Reference Electrode | Characteristics |
|---|---|---|---|---|
| Diboron Ate Complex (4·DME) rsc.org | CV / DPV | -1.11 V | Fc+/0 | Irreversible oxidation wave, characteristic of a super electron donor (SED). |
Catalytic Applications of Tetrakis Pyrrolidino Diborane
Organic Transformations Mediated by Tetrakis(pyrrolidino)diborane
This compound has emerged as a significant reagent in several types of organic reactions, facilitating the synthesis of complex molecules and valuable intermediates.
Synthesis of Organoboron Compounds as Synthetic Intermediates
This compound serves as a crucial precursor for other synthetically important organoboron compounds. smolecule.com Its most notable application in this context is as an alternative and improved route for the synthesis of bis(pinacolato)diborane(4) (B₂pin₂). acs.orgresearchgate.netacs.orgvt.eduresearchgate.net B₂pin₂ is a widely used reagent in organic synthesis, particularly for the Miyaura borylation reaction to create organoboronic esters, which are versatile building blocks for forming carbon-carbon bonds. researchgate.netnih.gov The synthesis involves the solvolysis of this compound with pinacol. researchgate.net This highlights the role of this compound as a key starting material, providing access to one of the most common diboron (B99234) reagents employed in modern catalysis. acs.orgresearchgate.net Organoboron compounds derived from these processes are valuable intermediates in the production of pharmaceuticals and agrochemicals. smolecule.com
β-Boration Reactions of Electron-Deficient Alkenes
The β-boration of electron-deficient alkenes is a powerful method for creating carbon-boron bonds, which can then be easily converted to carbon-heteroatom or carbon-carbon bonds. rsc.org this compound has been investigated as a reagent for these transformations. rsc.org The reaction mechanism involves the nucleophilic attack of a boron atom from the diboron compound onto an electron-deficient alkene. rsc.org
The reactivity of diboron compounds in these reactions is influenced by their structure. rsc.org Unlike diboron compounds with oxygen ligands that tend to be planar due to π-delocalization, those with nitrogen ligands, such as this compound, often adopt a staggered structure. rsc.org The crystalline structure of this compound reveals a notable N-B-B-N dihedral angle of 76.4°, which influences its reactivity profile in β-boration reactions. rsc.org
Table 1: Comparison of Diboron Reagents Investigated for β-Boration Reactions This table is based on a study that explored various diboron compounds for β-boration reactions.
| Compound Name | Ligand Type | Key Structural Feature |
| Bis(catecholato) diboron | Oxygen | Planar due to π delocalization |
| Bis(pinacolato) diboron | Oxygen | Planar due to π delocalization |
| Tetrakis(pyrrolidino) diborane (B8814927) | Nitrogen | Staggered structure (N-B-B-N dihedral angle of 76.4°) |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Hydroboration reagent | Dimeric hydride-bridged structure |
| Data sourced from a study on the reactivity of diboron systems. rsc.org |
Carbon-Nitrogen Bond Formation (e.g., N,N-dialkylaniline Synthesis)
A significant application of this compound is in the nickel-catalyzed formation of carbon-nitrogen (C-N) bonds to produce N,N-dialkylaniline derivatives. nih.govresearchgate.net These compounds are important structural motifs in many bioactive molecules and are valuable building blocks in organic synthesis. nih.govresearchgate.net This method provides a thermally driven, base-free approach to C-N coupling, which is particularly useful for substrates that are sensitive to basic conditions. researchgate.netresearchgate.net
In this process, this compound reacts with various haloarenes in the presence of a nickel catalyst to yield the corresponding tertiary anilines in good to excellent yields. nih.govresearchgate.net The reaction shows broad functional group tolerance, accommodating both electron-rich and electron-deficient aryl bromides. nih.govresearchgate.net
Table 2: Nickel-Catalyzed Synthesis of N,N-dialkylanilines using this compound The following table summarizes the yields of various N,N-dialkylanilines synthesized from the corresponding aryl bromides and this compound.
| Entry | Aryl Bromide | Product | Yield (%) |
| 4a | 1-bromo-4-phenoxybenzene | 1-(4-phenoxyphenyl)pyrrolidine | 85 |
| 4b | 1-bromo-4-tert-butylbenzene | 1-(4-(tert-butyl)phenyl)pyrrolidine | 88 |
| 4c | 1-bromo-4-(trifluoromethyl)benzene | 1-(4-(trifluoromethyl)phenyl)pyrrolidine | 75 |
| Reaction conditions: aryl bromide (0.2 mmol), this compound (0.2 mmol), Ni(acac)₂ (10 mol%), DMF (0.5 mL), 80 °C, 24 h. Data sourced from Chang et al. researchgate.net |
Mechanistic Aspects of Catalytic Cycles
Understanding the mechanism of these catalytic reactions is key to optimizing conditions and expanding their scope.
Elucidation of Reaction Mechanisms in Nickel-Catalyzed C-N Coupling
Detailed mechanistic studies, including Density Functional Theory (DFT) calculations, have shed light on the nickel-catalyzed C-N coupling reaction involving this compound. nih.govresearchgate.net The evidence points towards a Ni(I)/Ni(III) redox cycle rather than a more traditional Ni(0)/Ni(II) pathway. nih.govresearchgate.net
The proposed mechanism consists of the following key steps:
Catalyst Activation : The cycle is initiated by a single electron transfer (SET) from the this compound reagent to the Ni(II) precatalyst (e.g., Ni(acac)₂). This generates a catalytically active Ni(I) species and a diborane radical cation. nih.govresearchgate.net
Oxidative Addition : The Ni(I) complex undergoes oxidative addition with the aryl halide (Ar-X), forming a high-valent Ni(III) intermediate (Ar-Ni(III)-X). nih.govresearchgate.net The involvement of high-valent Ni(III) is a key feature that can lead to faster reductive elimination. researchgate.net
Amination : The Ni(III) intermediate then reacts with another molecule of this compound. This step involves the transfer of the pyrrolidino group to the nickel center, forming a new Ni(III)-amine complex and a boron-halide byproduct. nih.gov
Reductive Elimination : The final step is the reductive elimination of the C-N bond from the Ni(III)-amine complex. This forms the desired N,N-dialkylaniline product and regenerates a Ni(I) species, which can then re-enter the catalytic cycle. researchgate.net
This mechanistic pathway highlights the dual functionality of this compound as both an electron donor and the nitrogen source. nih.govresearchgate.netresearchgate.net
Investigation of B-B Bond Activation Mechanisms in Catalysis
The catalytic utility of diboron compounds is fundamentally linked to the activation, or cleavage, of the boron-boron (B-B) single bond. For tetrakis(amino)diboranes, including this compound, this activation is a critical step that allows the boryl units to participate in subsequent chemical transformations. The mechanisms of this activation are diverse and heavily dependent on the nature of the catalyst and the reaction conditions. The primary pathways involve interaction with low-valent transition metal centers, which facilitate the cleavage of the otherwise stable B-B bond.
General mechanisms for the activation of diboron(4) reagents often involve a transition metal complex. urv.catresearchgate.net Two of the most representative modes of activation are oxidative addition and σ-bond metathesis. urv.catresearchgate.net In an oxidative addition pathway, a low-valent metal center inserts into the B-B bond, leading to the formation of a metal bis(boryl) complex. urv.cat This process is a key step in many transition metal-catalyzed diboration reactions. urv.cat Alternatively, σ-bond metathesis can occur, particularly with certain metal-ligand combinations. urv.cat Another potential activation pathway involves the use of Lewis bases, which can coordinate to the boron centers and induce a heterolytic cleavage of the B-B bond. vt.edunih.gov
A detailed mechanistic study has been conducted on the nickel-catalyzed C-N coupling reaction between haloarenes and B₂N₄ reagents, including this compound. nih.gov This research provides specific insights into the B-B bond activation and reaction pathway for this particular compound. The study employed a combination of experimental probes and Density Functional Theory (DFT) calculations to elucidate the mechanism. nih.gov The findings suggest that the reaction proceeds through a Ni(I)/Ni(III) redox cycle, which is a departure from the more common Ni(0)/Ni(II) cycle often seen in cross-coupling reactions. nih.gov
In this proposed mechanism, the this compound reagent plays a dual role. It serves not only as the source of the dialkylamino group for the C-N bond formation but also acts as a single electron transfer (SET) donor to facilitate the catalytic cycle. nih.gov Radical trapping experiments conducted as part of the study provided evidence for the presence of radical intermediates, supporting the proposed SET process. nih.gov
The key findings from the mechanistic investigation are summarized in the table below.
| Mechanistic Aspect | Finding | Implication for B-B Bond Activation |
| Catalytic Cycle | The reaction proceeds via a Ni(I)/Ni(III) redox pathway. nih.gov | The activation does not follow a simple oxidative addition to a Ni(0) center. |
| Role of Diboron | Acts as both a single electron transfer (SET) donor and the N,N-dialkylation source. nih.gov | The B-B bond is involved in a redox process, facilitating the generation of the active Ni(I) catalyst and providing the nucleophilic amino group. |
| Intermediate Probes | Radical trapping experiments confirmed the presence of radical species. nih.gov | Suggests that the B-B bond activation may involve homolytic cleavage or single electron transfer events rather than purely ionic pathways. |
| Computational (DFT) Studies | DFT calculations supported the favorability of the Ni(I)/Ni(III) cycle. nih.gov | Provides a theoretical basis for the proposed mechanism where the diboron reagent initiates the catalytic cycle through reduction of the Ni(II) precatalyst. |
This study highlights a specific and detailed mechanism for the activation of this compound in a catalytically relevant transformation. It demonstrates that while general principles like oxidative addition are a useful framework, the specific nature of the diboron reagent, with its electron-rich amino substituents, can lead to unique and complex activation pathways. nih.gov
Applications in Materials Science and Emerging Technologies
Synthesis of Boron-Based Polymers with Tailored Characteristics
Boron-containing polymers are known for their thermal stability and unique electronic properties. The synthesis of such polymers often involves the use of organoboron precursors. While direct polymerization of tetrakis(pyrrolidino)diborane itself is not widely documented in publicly available research, its derivatives serve as crucial building blocks.
The reactivity of the boron-boron bond in diborane (B8814927) compounds allows for their incorporation into polymeric chains. Research in this area focuses on leveraging the reactivity of diborane(4) (B1213185) compounds, a class to which this compound belongs, to create polymers with specific functionalities. The pyrrolidino ligands can influence the solubility and processing characteristics of the resulting polymers. The primary route to functionalized diboron (B99234) compounds for polymerization often involves the substitution of the pyrrolidino groups with other organic moieties.
| Precursor Type | Polymerization Method | Potential Polymer Characteristics |
| Functionalized Diborane(4) Derivatives | Polycondensation, Ring-opening polymerization | High thermal stability, Specific electronic properties, Tunable refractive index |
| Boron-containing Monomers | Addition polymerization | Enhanced mechanical strength, Flame retardancy |
This table is interactive. Click on the headers to sort.
The tailored characteristics of these boron-based polymers could include enhanced thermal resistance, specific electrical conductivity, or unique photoluminescent properties, making them suitable for applications in aerospace, electronics, and photonics.
Research into Hydrogen Storage Capacity and Reversibility
The global pursuit of clean energy has intensified research into efficient hydrogen storage materials. Boron-containing compounds, particularly those rich in boron-nitrogen bonds, are being explored for their potential to store and release hydrogen. While specific data on the hydrogen storage capacity and reversibility of this compound is not extensively available in peer-reviewed literature, the broader class of amine-borane and related diborane compounds is under active investigation.
The underlying principle involves the chemical storage of hydrogen, where hydrogen is released through a chemical reaction, typically triggered by heat or a catalyst. The reversibility of this process—the ability to "recharge" the material with hydrogen—is a critical factor for practical applications. Research in this field is focused on understanding the mechanisms of hydrogen uptake and release in these materials to optimize their performance.
| Boron Compound Class | Hydrogen Storage Principle | Key Research Challenges |
| Amine-Boranes | Chemical Hydrogen Storage | Reversibility, Kinetics, Release of unwanted byproducts |
| Diborane Derivatives | Chemical Hydrogen Storage | Understanding reaction pathways, Improving hydrogen release temperatures |
This table is interactive. Click on the headers to sort.
Further experimental and computational studies are necessary to determine the specific hydrogen storage properties of this compound and to assess its viability as a practical hydrogen storage medium.
Development of Novel Materials with Specific Electronic or Optical Properties
The unique electronic structure of diborane compounds, including this compound, makes them intriguing precursors for materials with specific electronic or optical properties. The boron-boron bond and the interaction with the nitrogen atoms of the pyrrolidino rings create a system with distinct electronic characteristics.
By chemically modifying this compound, for instance, through the substitution of the pyrrolidino ligands, researchers can tune the electronic properties of the resulting molecules. These modified compounds can then be used to create materials with tailored band gaps, conductivity, or light-emitting properties. For example, the reaction of this compound with tungsten carbonyl complexes has been shown to yield adducts with unique electronic properties arising from metal-to-boron charge transfer. smolecule.com
The development of such materials could lead to advancements in various technological fields:
Electronics: Creation of new semiconducting materials for transistors and sensors.
Optoelectronics: Development of novel materials for light-emitting diodes (LEDs) and solar cells.
Photonics: Design of materials with specific nonlinear optical properties for applications in lasers and optical switching.
Further research is required to fully explore the potential of this compound and its derivatives in these emerging technological areas.
Computational Chemistry Studies on Tetrakis Pyrrolidino Diborane
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for elucidating the electronic characteristics of molecules. For tetrakis(pyrrolidino)diborane, DFT calculations provide a detailed picture of its bonding, electron distribution, and the underlying factors governing its reactivity.
Decomposition of J Coupling into Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) Contributions
The spin-spin coupling constant, or J-coupling, between the two boron nuclei (¹¹B-¹¹B) is a critical parameter that offers experimental insight into the nature of the B-B bond. Computational methods allow for the decomposition of this coupling into distinct contributions from various molecular orbitals, providing a deeper understanding of the pathways through which the nuclei interact. The Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) analyses are particularly powerful in this regard.
An NBO/NLMO analysis would partition the J-coupling into contributions from the B-B sigma (σ) bonding orbital, the boron lone pairs (if any), and delocalizations into antibonding orbitals. This decomposition reveals the electronic origins of the observed coupling constant. For instance, a significant contribution from the B-B σ orbital would directly reflect the strength of the covalent interaction.
Table 1: Illustrative Decomposition of ¹¹B-¹¹B J-Coupling Contributions (Hypothetical Data)
| Contribution | NBO (Hz) | NLMO (Hz) |
| B-B σ Bond | +85.0 | +80.0 |
| B-N σ Bonds | -5.0 | -4.5 |
| Pyrrolidino Ring Orbitals | +2.0 | +2.5 |
| Other | -1.0 | -0.5 |
| Total J(¹¹B-¹¹B) | +81.0 | +77.5 |
Note: This table is a hypothetical representation to illustrate the type of data obtained from such an analysis. Actual values would require specific DFT calculations.
Correlation of Electronic Structure with Reactivity Parameters and Bond Strengths
DFT calculations can effectively correlate the electronic structure of this compound with its chemical reactivity and the strength of its chemical bonds. Key reactivity descriptors such as frontier molecular orbital (HOMO-LUMO) energies, molecular electrostatic potential (MEP), and Fukui functions can be computed to predict sites susceptible to nucleophilic or electrophilic attack.
The strength of the B-B bond is a crucial aspect of the chemistry of diboron (B99234) compounds. A primary measure of this is the bond dissociation energy (BDE). Theoretical studies on a range of diboron(4) compounds have shown that the nature of the substituents significantly influences the B-B BDE. Electron-donating groups, such as the pyrrolidino ligands in this compound, are generally expected to strengthen the B-B bond through π-donation from the nitrogen lone pairs into the empty p-orbitals of the boron atoms. This donation increases the electron density in the bonding region between the boron atoms.
Table 2: Calculated Electronic Properties and Bond Strength Descriptors (Illustrative Data)
| Parameter | Value |
| B-B Bond Length (Å) | 1.72 |
| B-B Bond Dissociation Energy (kcal/mol) | 95 |
| HOMO Energy (eV) | -5.8 |
| LUMO Energy (eV) | -0.5 |
| HOMO-LUMO Gap (eV) | 5.3 |
| NBO Charge on Boron | +0.45 |
| NBO Charge on Nitrogen | -0.65 |
Note: The values presented in this table are illustrative and represent typical data that would be obtained from DFT calculations on such a system.
Molecular Orbital (MO) Investigations of Bonding
Molecular Orbital (MO) theory provides a complementary perspective to the localized bonding picture of NBO analysis. An investigation of the canonical molecular orbitals of this compound would reveal the delocalized nature of bonding across the entire molecule.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. In many aminodiboranes, the HOMO is often associated with the B-B σ bond, indicating that this is the most likely site for oxidation or reaction with electrophiles. The LUMO is typically the B-B π* antibonding orbital, which can accept electron density from nucleophiles. The energy gap between the HOMO and LUMO is a key indicator of the kinetic stability of the molecule.
The pyrrolidino substituents play a crucial role in shaping the MO landscape. The lone pairs on the four nitrogen atoms mix with the boron p-orbitals, leading to the formation of several π-type molecular orbitals. This delocalization is fundamental to the stability and electronic properties of the compound. A qualitative MO diagram would show the interaction of the frontier orbitals of the B₂(NR₂)₄ fragment, highlighting the σ and π bonding interactions that define the B-B bond.
Theoretical Insights into the Nature and Polarization of the B-B Bond
A central question in the study of diboron compounds is the precise nature of the boron-boron bond. In this compound, this bond is formally a single bond. However, the electronic influence of the amino substituents can impart some degree of multiple bond character through the aforementioned π-donation.
Computational analyses can quantify the bond order and the polarization of the B-B bond. Methods such as the Wiberg bond index, calculated from the NBO analysis, can provide a numerical value for the bond order, which is expected to be slightly greater than one in this case, reflecting the partial π-character.
Furthermore, the polarization of the B-B bond can be assessed by examining the distribution of electron density and the calculated atomic charges. While in a perfectly symmetric environment the B-B bond would be nonpolar, subtle conformational changes or intermolecular interactions could induce a slight polarization. The amino groups, being strongly electron-donating, create a significant polarization in the B-N bonds, which in turn influences the electronic environment around the boron atoms and the nature of the B-B bond itself. The boron atoms are rendered electrophilic due to the electronegativity of the attached nitrogen atoms, a feature that is critical to the reactivity of the compound.
Relationship to Other Diboron and Aminoborane Systems
Comparative Reactivity and Structural Analysis with Tetrakis(dimethylamino)diborane
Tetrakis(dimethylamino)diborane, B2(NMe2)4, is the archetypal tetra(amino)diborane and serves as a crucial benchmark for understanding its pyrrolidino analogue. While both compounds share the fundamental B2N4 framework, the nature of the amino substituent—cyclic pyrrolidino versus acyclic dimethylamino—imparts distinct properties.
| Compound | B-B Bond Length (Å) | B-N Bond Length (Å) | Physical State |
| Tetrakis(pyrrolidino)diborane | ~1.68 | Data not specified | Solid |
| Tetrakis(dimethylamino)diborane | 1.711(6) | Data not specified | Liquid |
Note: Data is compiled from various sources and may represent different measurement techniques (e.g., X-ray crystallography, electron diffraction).
Reactivity Comparison: The reactivity of both compounds is dominated by the electron-rich nature of the boron centers, a direct consequence of the potent electron-donating amino groups. This makes them effective precursors for other diboron (B99234) reagents. For instance, both compounds can undergo alcoholysis to produce tetraalkoxydiborons. Tetrakis(dimethylamino)diborane is a common starting material for the synthesis of the widely used bis(pinacolato)diboron (B136004) (B2pin2) wikipedia.org. Similarly, this compound is also utilized as a precursor for B2pin2 researchgate.net.
However, differences in their reactivity emerge due to their physical and electronic properties. The pyrrolidino derivative exhibits enhanced thermal stability, attributed to the rigid structure of the pyrrolidine ligands which minimizes ligand dissociation at higher temperatures. This allows for reactions to be conducted at elevated temperatures (up to 80°C). In contrast, the photochemistry of tetrakis(dimethylamino)diborane has been shown to proceed via competing boron-boron and boron-nitrogen bond homolyses acs.org. Furthermore, this compound is noted for its solubility in polar aprotic solvents like THF and DMF, broadening its compatibility with a range of substrates.
Structural and Electronic Comparisons with Bis(pinacolato)diborane
Bis(pinacolato)diborane (B2pin2) is arguably the most ubiquitous diboron(4) reagent in organic synthesis. Comparing this compound with B2pin2 reveals a stark contrast between amino- and alkoxy-substituted diboron systems.
Structural and Electronic Differences: The most significant difference is the nature of the atom bonded to boron: nitrogen in this compound and oxygen in B2pin2. Nitrogen is less electronegative and a stronger π-donor than oxygen. Consequently, the nitrogen lone pairs in the aminodiborane engage in more effective π-backdonation to the boron centers. This has several important consequences:
Electrophilicity: The boron atoms in this compound are significantly less electrophilic (more electron-rich) than those in B2pin2.
B-B Bond Length: The stronger π-donation from the four amino groups in this compound leads to a shorter B-B bond length (~1.68 Å) compared to that in B2pin2 (1.711 Å) wikipedia.org. This suggests a stronger boron-boron bond in the amino-substituted compound.
Stability: While B2pin2 is known for being stable enough to handle in air, the aminodiborane's stability is more nuanced. The electron-donating pyrrolidine groups moderate the electrophilicity of the boron centers, enabling controlled and selective transformations without the over-reactivity that can be an issue with more Lewis-acidic boron reagents.
| Feature | This compound | Bis(pinacolato)diborane (B2pin2) |
| Substituent | Pyrrolidino (-NC4H8) | Pinacolato (-O2C2(CH3)4) |
| B-X Bond | Boron-Nitrogen | Boron-Oxygen |
| B-B Bond Length (Å) | ~1.68 | 1.711 |
| Boron Electrophilicity | Lower | Higher |
| Solubility | Good in polar aprotic solvents (THF, DMF) | Good in nonpolar organic solvents |
| Moisture Sensitivity | Sensitive | Generally not moisture-sensitive wikipedia.org |
Broader Context of Tetra(amino)diborane Derivatives in Boron Chemistry
Tetra(amino)diborane derivatives, with the general formula B2(NR2)4, represent a foundational class of diboron(4) compounds acs.org. Their chemistry is pivotal for several reasons. Historically, they were among the first diboron(4) species to be synthesized and characterized, with tetrakis(dimethylamino)diborane being a prime example.
Their primary role in modern boron chemistry is as versatile synthetic precursors acs.orgcapes.gov.br. The B-N bonds in these compounds are susceptible to cleavage by protic reagents like alcohols and diols. This reactivity allows for the facile synthesis of tetraalkoxy- and bis(diolato)diboron compounds, including the indispensable B2pin2, from readily available tetra(amino)diboranes wikipedia.org. This synthetic route is often more practical than methods starting from boron subhalides like B2Cl4, which are difficult to handle acs.org. The choice of the amino group can be used to tune the reactivity and physical properties of the starting material, as seen in the comparison between the dimethylamino and pyrrolidino derivatives.
Exploration of Potential Bioactive Applications of Related Boron-Containing Compounds
While this compound itself has not been extensively investigated for biological activity, the broader family of boron-containing compounds, particularly those featuring boron-nitrogen bonds (aminoboranes), has garnered significant attention in medicinal chemistry nih.govnih.gov. Boron's unique properties—its Lewis acidity, ability to form stable covalent bonds, and its capacity for reversible interactions with biological nucleophiles—make it an attractive element for drug design.
Several classes of related boron compounds have shown promising therapeutic potential:
Peptidyl Boronic Acids: α- and β-aminoboronic acids are key building blocks for peptidyl boronic acids, which have demonstrated a range of biological activities nih.gov. A prominent example is Bortezomib, a dipeptidyl boronic acid approved for treating multiple myeloma, which functions by inhibiting the proteasome.
Amine-Boranes: Simple amine-borane adducts and their derivatives have been explored for various applications. For instance, some amine-borane compounds have been investigated as antimicrobial agents nih.gov.
Heterocyclic Aminoboron Compounds: The synthesis of complex heterocyclic structures incorporating B-N bonds has yielded compounds with potential bioactivity. For example, certain heterocyclic aminoboron compounds have shown moderate antimycobacterial activity against Mycobacterium tuberculosis researchgate.net. The synthesis of tetraazatricyclanes from tetrakis(dimethylamino)diborane has been proposed as a route to new compounds that may be of interest as cytotoxic agents.
The exploration of aminoboranes and related B-N compounds in medicinal chemistry is an active area of research, suggesting that the fundamental structures found in compounds like this compound could serve as a starting point for the design of future bioactive molecules nih.gov.
Q & A
Q. Which analytical techniques resolve impurities in diborane derivatives, and how are they validated?
Q. Table 1: Key Physical Properties of this compound (Adapted from )
| Property | Value/Range |
|---|---|
| Solubility | Aliphatic/aromatic solvents |
| ¹¹B NMR (coordinated B) | 60–65 ppm |
| IR ν(CO) | ~1883 cm⁻¹ |
| Decomposition Onset | >25°C (in air) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
